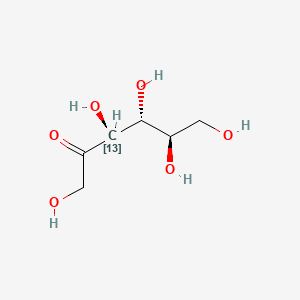
Boc-NH-PEG12-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-NH-PEG12-NH-Boc is a polyethylene glycol-based compound that features two tert-butoxycarbonyl-protected amine groups. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The polyethylene glycol chain provides flexibility and solubility, making it a valuable tool in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG12-NH-Boc typically involves the following steps:
Polyethylene Glycol Activation: The polyethylene glycol chain is activated by reacting with a suitable activating agent such as p-toluenesulfonyl chloride.
Amine Protection: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-protected amine to introduce the protected amine groups.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the activation and protection reactions.
Automated Purification: Automated chromatography systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-NH-PEG12-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield free amine groups.
Substitution: The free amine groups can react with carboxylic acids, aldehydes, or ketones to form amide, imine, or secondary amine linkages
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl groups.
Substitution: Reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) are used to facilitate the formation of amide bonds
Major Products Formed
Free Amine Derivatives: Upon deprotection, the compound yields free amine derivatives that can further react with various functional groups.
Amide and Imine Linkages: Substitution reactions result in the formation of stable amide and imine linkages
Applications De Recherche Scientifique
Boc-NH-PEG12-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Boc-NH-PEG12-NH-Boc primarily involves its role as a linker in bioconjugation and PROTAC synthesis. The polyethylene glycol chain provides flexibility and solubility, while the protected amine groups allow for selective reactions with target molecules. In PROTACs, the compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG12-NH-Boc: Contains a dibenzocyclooctyne group instead of tert-butoxycarbonyl-protected amine groups.
Azide-PEG12-NH-Boc: Features an azide group for click chemistry applications
Uniqueness
Boc-NH-PEG12-NH-Boc is unique due to its dual tert-butoxycarbonyl-protected amine groups, which provide versatility in bioconjugation and PROTAC synthesis. The polyethylene glycol chain enhances solubility and flexibility, making it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C36H72N2O16 |
|---|---|
Poids moléculaire |
789.0 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40) |
Clé InChI |
YBGDOZBPHHNDQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


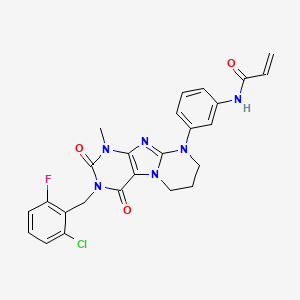


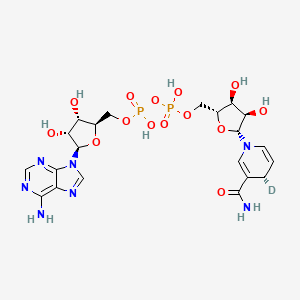
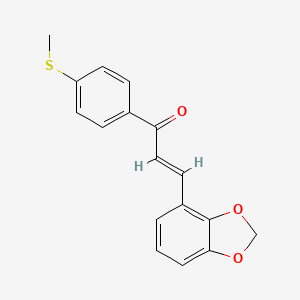
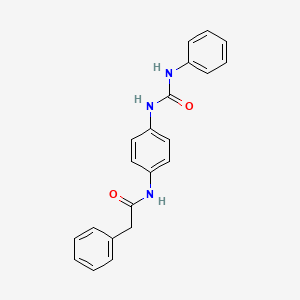
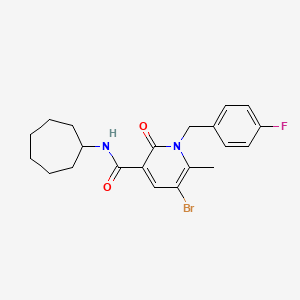
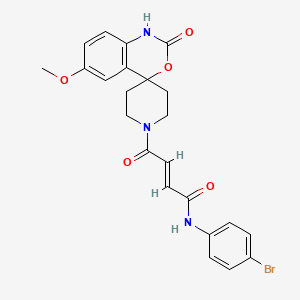
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
